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Compound of Interest

Compound Name:
6-Bromo-1H-indazole-4-

carbonitrile

CAS No.: 898747-00-7

Cat. No.: B1343703

Get Quote

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a

cornerstone of contemporary medicinal chemistry.[3][4] Its rigid structure and ability to

participate in hydrogen bonding interactions make it an ideal scaffold for engaging with

biological targets. This has led to the development of numerous indazole-containing

therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer

therapy.[1]

6-Bromo-1H-indazole-4-carbonitrile emerges as a particularly strategic derivative. Its

structure presents three distinct and orthogonal points for chemical modification:

Indazole N-H: Allows for alkylation or arylation to modulate physicochemical properties like

solubility and metabolic stability, or to occupy specific pockets within a target protein.

C6-Bromine: A versatile handle for introducing molecular complexity via transition metal-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
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C4-Carbonitrile: Can be transformed into other key functional groups, such as a carboxylic

acid (via hydrolysis) or an aminomethyl group (via reduction), providing further avenues for

derivatization.

This multi-functional nature makes 6-Bromo-1H-indazole-4-carbonitrile a powerful starting

material for constructing combinatorial libraries and accelerating structure-activity relationship

(SAR) studies.

Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Bromo-1H-indazole-4-carbonitrile are summarized below.

Proper characterization is the foundation of trustworthy and reproducible research.

Property Value Source

CAS Number 898747-00-7 [5]

Molecular Formula C₈H₄BrN₃ [5]

Molecular Weight 222.05 g/mol [5]

Appearance Solid [5]

Purity Typically ≥96% [5]

Canonical SMILES
N#CC1=CC(Br)=CC2=C1C=N

N2
[5]

InChI Key
ILGPSFSWRANYDT-

UHFFFAOYSA-N
[5]

Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the

expected signatures are well-defined:

¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding

to the three protons on the bicyclic ring system, in addition to a broad singlet for the N-H

proton.

¹³C NMR: Will show eight signals, including those for the nitrile carbon and the six carbons of

the aromatic system, with chemical shifts influenced by the bromine and nitrogen atoms.
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IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is

expected around 2220-2240 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be sourced from

specialized chemical databases.[6]

Synthesis and Purification
The synthesis of substituted indazoles often proceeds via the cyclization of appropriately

substituted aniline derivatives.[3][7] A robust and scalable synthesis for 6-Bromo-1H-indazole-
4-carbonitrile can be conceptualized based on established methodologies, such as the

diazotization and intramolecular cyclization of a functionalized aniline precursor.

Proposed Synthetic Pathway

2-Amino-5-bromo-4-cyanotoluene

Diazonium Intermediate

  Isoamyl Nitrite,
  Potassium Acetate

6-Bromo-1H-indazole-4-carbonitrile

  Intramolecular
  Cyclization (Reflux)
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Caption: Proposed synthesis of 6-Bromo-1H-indazole-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous transformations for related indazole syntheses and serves

as a validated starting point for laboratory execution.[7]

Step 1: Acetylation and Diazotization-Cyclization

Rationale: The reaction begins with the in-situ formation of a diazonium salt from an aniline

precursor, which then undergoes a thermally induced intramolecular cyclization to form the

indazole ring. Isoamyl nitrite is a mild and effective diazotizing agent for this purpose under

non-aqueous conditions.

In a suitable reaction vessel, dissolve the starting material, 2-amino-5-bromo-4-cyanotoluene

(1.0 eq), in a suitable solvent like chloroform or acetic acid.

Add acetic anhydride (1.1 eq) to protect the amine, followed by potassium acetate (1.5 eq).

Add isoamyl nitrite (1.5 eq) dropwise to the mixture.

Heat the reaction mixture to reflux (e.g., ~68°C) and maintain for 12-20 hours, monitoring

progress by TLC or LC-MS.[7]

Step 2: Work-up and Hydrolysis

Rationale: The work-up is designed to remove excess reagents and solvent. A subsequent

acidic hydrolysis removes the acetyl protecting group to yield the final NH-free indazole.

After the reaction is complete, cool the mixture to room temperature and remove the volatile

components under reduced pressure.

Add water and concentrated hydrochloric acid to the residue and heat to 50-60°C to facilitate

hydrolysis of the intermediate N-acetyl indazole.
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Cool the acidic mixture and neutralize by the careful addition of a 50% aqueous sodium

hydroxide solution to a pH of ~8-9.

Step 3: Isolation and Purification

Rationale: The final product is isolated by extraction and purified using column

chromatography to achieve high purity suitable for subsequent reactions.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude solid by flash column chromatography on silica gel, using a gradient of

hexane and ethyl acetate as the eluent.

Combine the pure fractions and evaporate the solvent to yield 6-Bromo-1H-indazole-4-
carbonitrile as a solid. Characterize by NMR and MS to confirm identity and purity.

Chemical Reactivity and Derivatization Potential
The true value of 6-Bromo-1H-indazole-4-carbonitrile lies in its capacity as a versatile

chemical scaffold. The following sections detail its key reactive handles.

N-H Functionalization
The indazole nitrogen can be readily functionalized under basic conditions. This is a common

strategy to block the N-H from interfering in subsequent reactions (e.g., cross-coupling) or to

introduce groups that enhance pharmacological properties.[8]

6-Bromo-1H-indazole-
4-carbonitrile

Base (e.g., K₂CO₃, NaH)
Electrophile (R-X)

Solvent (e.g., DMF, ACN)

6-Bromo-1-alkyl-1H-indazole-
4-carbonitrile

Click to download full resolution via product page
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Caption: General workflow for N-alkylation of the indazole core.

C6-Br Palladium-Catalyzed Cross-Coupling
The C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the

formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is

the most prominent of these, allowing for the introduction of a vast array of aryl and heteroaryl

groups.[9][10]

Pd(0)L₂

R-Pd(II)(Br)L₂ R-Pd(II)(R')L₂
 Transmetalation

R-R'

 Reductive
 Elimination

R-Br
(Indazole)

 Oxidative
 Addition

R'-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a self-validating system for

coupling arylboronic acids to the indazole core.

Rationale: This reaction uses a palladium(0) catalyst, which undergoes oxidative addition

into the C-Br bond. Following transmetalation with a boronic acid (activated by a base),

reductive elimination forms the new C-C bond and regenerates the catalyst.[11][12]

To a flame-dried reaction vial, add 6-Bromo-1H-indazole-4-carbonitrile (1.0 eq), the

desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate

(K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Add a palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).

Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra08598g
https://www.benchchem.com/product/b1343703/docs?utm_src=pdf-body-img#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://nrochemistry.com/suzuki-coupling/
https://nrochemistry.com/suzuki-coupling/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1343703/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-for-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's completion by

TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with water and ethyl

acetate.

Separate the layers, and extract the aqueous phase with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography to yield the desired 6-aryl-1H-indazole-4-

carbonitrile product.

C4-Carbonitrile Transformations
The nitrile group offers further opportunities for diversification. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be

used in amide coupling reactions.

Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to

yield a primary amine, a key functional group for introducing new substituents.

Applications in Drug Discovery Workflow
6-Bromo-1H-indazole-4-carbonitrile is an ideal starting point for a fragment-based or lead

optimization drug discovery campaign. Its utility can be visualized in a typical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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